molecular formula C26H23ClN2O5S B2695435 methyl 6-benzyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329903-60-7

methyl 6-benzyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2695435
CAS No.: 1329903-60-7
M. Wt: 510.99
InChI Key: OZGKEAAQPSFSIO-UHFFFAOYSA-N
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Description

Methyl 6-benzyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure integrates:

  • A 4-oxo-4H-chromene-2-carboxamido moiety, linking coumarin-derived pharmacophores known for modulating enzyme activity and redox properties .
  • A methyl ester at position 3, serving as a hydrolyzable prodrug-like feature.

This compound’s design likely targets pathways involving adenosine receptors or kinase inhibition, inferred from structural parallels to bioactive thiophene-coumarin hybrids .

Properties

IUPAC Name

methyl 6-benzyl-2-[(4-oxochromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5S.ClH/c1-32-26(31)23-18-11-12-28(14-16-7-3-2-4-8-16)15-22(18)34-25(23)27-24(30)21-13-19(29)17-9-5-6-10-20(17)33-21;/h2-10,13H,11-12,14-15H2,1H3,(H,27,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGKEAAQPSFSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound methyl 6-benzyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic derivative belonging to the class of heterocyclic compounds. This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. This article aims to detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula and Structure

The molecular formula of the compound is C22H22N2O5SC_{22}H_{22}N_2O_5S, with a molecular weight of approximately 414.48 g/mol. The structure features a chromene core fused with a thieno[2,3-c]pyridine moiety, which is known to influence its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It interacts with various receptors that play critical roles in signaling pathways related to inflammation and cancer.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antibacterial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported at 50 µg/mL against Escherichia coli and 75 µg/mL against Streptococcus agalactiae .
Bacterial StrainMIC (µg/mL)
Escherichia coli50
Streptococcus agalactiae75

Anticancer Potential

Research has indicated that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. Notably, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Case Studies and Research Findings

  • Study on Antimicrobial Effects : A study evaluated the efficacy of the compound against various bacterial strains using the agar diffusion method. Results indicated substantial zones of inhibition for both E. coli and S. aureus, suggesting its potential as an antibacterial agent .
  • Anticancer Activity Assessment : In a controlled laboratory setting, the compound was tested on several cancer cell lines (e.g., breast cancer MCF-7 cells). The findings revealed that treatment with the compound resulted in significant cell death compared to untreated controls, highlighting its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound activates caspase pathways leading to apoptosis, which could be pivotal for developing new cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its fusion of coumarin, thiophene, and pyridine systems. Below is a comparative analysis with structurally related molecules:

Compound Key Structural Features Biological Activity Key Differences
Target Compound Tetrahydrothienopyridine + chromene carboxamido + benzyl + methyl ester Hypothesized allosteric modulation (e.g., adenosine A1) or kinase inhibition Unique hybrid scaffold; ester group may enhance bioavailability
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Thienopyrimidinone + hydroxycoumarin + thiazolidinone Antioxidant, antimicrobial Lacks pyridine core; thiazolidinone instead of carboxamido linkage
2-Amino-3-benzoylthiophenes (e.g., PD 81,723) Benzoylthiophene + amino substituents Allosteric enhancers of adenosine A1 receptor binding Simpler thiophene backbone; no coumarin or pyridine integration
4-Oxo-4H-chromene-3-carboxylic acid derivatives Coumarin core + carboxylic acid/ester substituents Tyrosinase inhibitors, anti-inflammatory Absence of thiophene-pyridine hybrid; limited heterocyclic diversity

Research Findings

Allosteric Modulation vs. Competitive Antagonism: The target compound’s chromene carboxamido group may mimic the benzoyl moiety in PD 81,723, a potent adenosine A1 allosteric enhancer . Studies on 2-amino-3-benzoylthiophenes show that substitutions (e.g., trifluoromethyl) optimize allosteric activity . The target compound’s benzyl group could similarly enhance lipophilic interactions.

Synthetic Accessibility :

  • Microwave-assisted synthesis (used for analogous coumarin-thiophene hybrids ) likely improves yield and purity compared to traditional methods for PD 81,723 derivatives.

Physicochemical Properties :

  • The methyl ester in the target compound may improve solubility over carboxylic acid derivatives (e.g., chromene-3-carboxylic acids), though hydrolysis in vivo could alter activity.

Biological Selectivity: Unlike thiazolidinone-containing analogs , the tetrahydrothienopyridine scaffold may reduce off-target effects on kinases due to its constrained geometry.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including cyclization to form the tetrahydrothieno-pyridine core, amide coupling (e.g., using 4-oxo-4H-chromene-2-carboxylic acid derivatives), and esterification. Key optimizations include:

  • Temperature control : Maintaining low temperatures (−10°C to 25°C) during amide coupling to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Purification : Thin-layer chromatography (TLC) monitors intermediate purity, while column chromatography or recrystallization isolates the final product .

Advanced: How can researchers resolve contradictions in reported synthesis yields or purity?

Discrepancies often arise from variations in reaction conditions (e.g., solvent ratios, catalyst loading). A systematic approach includes:

  • Design of Experiments (DoE) : Testing variables like temperature gradients (e.g., 0°C vs. room temperature) and solvent polarity to identify optimal parameters.
  • Analytical cross-validation : Combining NMR, HPLC, and mass spectrometry to verify structural integrity and quantify impurities .

Basic: Which analytical techniques confirm the compound’s 3D structure?

  • X-ray crystallography : Resolves atomic positioning and intramolecular interactions (e.g., hydrogen bonding in the chromene-carboxamido group) .
  • Computational modeling : Density Functional Theory (DFT) predicts electron density distribution and conformational stability .

Advanced: What in vitro assays are suitable for evaluating its pharmacological potential?

  • Receptor binding assays : Test affinity for neurotransmitter receptors (e.g., GABAA or NMDA receptors) using radioligand displacement .
  • Enzyme inhibition studies : Screen against kinases or proteases to identify mechanistic targets .
  • High-throughput screening (HTS) : Academic platforms like the NIH Molecular Libraries Program enable large-scale bioactivity profiling .

Basic: How can impurities be minimized during synthesis?

  • Intermediate monitoring : TLC at each step ensures reaction completion before proceeding.
  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • HPLC purification : Achieves >95% purity by separating isomeric byproducts .

Advanced: What strategies elucidate the compound’s mechanism of action (MOA)?

  • Computational docking : Predict binding poses in target proteins (e.g., using AutoDock Vina).
  • Mutagenesis studies : Modify putative binding residues in recombinant receptors to validate interactions .
  • Metabolomic profiling : Track downstream metabolic changes via LC-MS in cell models .

Basic: How is compound stability assessed under different storage conditions?

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 1–3 months, then analyze degradation via HPLC.
  • Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., melting point shifts) indicative of instability .

Advanced: What structural modifications enhance bioactivity?

  • Substituent variation : Replace the benzyl group with electron-withdrawing groups (e.g., nitro) to alter receptor affinity .
  • Scaffold hybridization : Fuse with indole or pyrazole moieties to improve solubility and target engagement .

Advanced: What challenges arise during scale-up from milligram to gram quantities?

  • Exothermic reactions : Use jacketed reactors to control temperature during cyclization steps.
  • Solvent volume optimization : Reduce THF usage by 30–50% to improve cost efficiency .
  • Continuous flow synthesis : Minimizes batch-to-batch variability in amide coupling .

Basic: What safety protocols are essential for handling intermediates?

  • Moisture-sensitive steps : Conduct under nitrogen/argon atmosphere to prevent hydrolysis .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods for toxic reagents (e.g., methyl iodide) .
  • SDS compliance : Refer to safety data sheets for spill management and waste disposal .

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